1-(4-Isobutylphenyl)ethanamine

Description

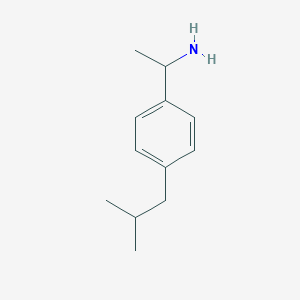

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAOEFIPECGPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995826 | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74305-52-5 | |

| Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(4-Isobutylphenyl)ethanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a crucial building block and intermediate in modern organic and medicinal chemistry. Its stereospecific structure makes it a valuable tool in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for professionals in research and drug development.

Core Properties

(R)-1-(4-Isobutylphenyl)ethanamine is a chiral compound with a single stereocenter at the carbon atom bearing the amino group. Its chemical and physical properties are summarized in the tables below.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.29 g/mol | [1] |

| CAS Number | 1212142-57-8 | [1] |

| IUPAC Name | (1R)-1-[4-(2-methylpropyl)phenyl]ethanamine | N/A |

| SMILES | CC(C)Cc1ccc(cc1)--INVALID-LINK--N | [1] |

Physicochemical Data (Experimental and Predicted)

| Property | Value | Notes |

| Purity | ≥95% | Commercially available data.[1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Calculated.[1] |

| logP (Octanol-Water Partition Coefficient) | 2.9048 | Calculated.[1] |

| Hydrogen Bond Donors | 1 | Calculated.[1] |

| Hydrogen Bond Acceptors | 1 | Calculated.[1] |

| Rotatable Bonds | 3 | Calculated.[1] |

Synthesis and Enantioselective Preparation

The enantioselective synthesis of (R)-1-(4-Isobutylphenyl)ethanamine is critical to its application. While various methods for the preparation of chiral phenylethylamines exist, two prevalent strategies are diastereomeric salt resolution and asymmetric synthesis using chiral auxiliaries.

Experimental Protocol: Diastereomeric Salt Resolution

This classical method involves the separation of a racemic mixture of 1-(4-isobutylphenyl)ethanamine by forming diastereomeric salts with a chiral resolving agent.

Materials:

-

Racemic this compound

-

(R)-(-)-Mandelic acid (or another suitable chiral acid)

-

Methanol (or another suitable solvent)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Salt Formation: Dissolve the racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in warm methanol.

-

Crystallization: Slowly add the mandelic acid solution to the amine solution with gentle stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, ((R)-amine)-((R)-acid).

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate will contain the more soluble diastereomeric salt, ((S)-amine)-((R)-acid).

-

Purification: Recrystallize the collected salt from methanol to improve diastereomeric purity. The purity can be monitored by measuring the optical rotation of the salt at each step.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 1 M NaOH solution until the solution is basic (pH > 10). This will deprotonate the amine.

-

Extraction: Extract the liberated (R)-1-(4-isobutylphenyl)ethanamine with diethyl ether (3 x 20 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the solution and remove the solvent using a rotary evaporator to yield the purified (R)-1-(4-isobutylphenyl)ethanamine.

-

Characterization: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring its specific rotation.

References

A Technical Guide to the Chemical Structure Elucidation of 1-(4-Isobutylphenyl)ethanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete chemical structure elucidation of 1-(4-isobutylphenyl)ethanamine. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, this document outlines a systematic workflow for confirming the molecular formula, identifying key functional groups, and establishing the precise connectivity of the molecule. Detailed experimental protocols, predicted quantitative data, and interpretative analysis are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Physicochemical Properties

The foundational step in structure elucidation is to ascertain the basic physical and chemical properties of the analyte. For this compound, these properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N | [1][2][3][4] |

| Molecular Weight | 177.29 g/mol | [1][2][3][4] |

| CAS Number | 164579-51-5 (Racemate) | [1] |

| Appearance | Colorless to pale yellow liquid (Predicted) | |

| Boiling Point | ~250-260 °C (Predicted at STP) |

Chemical Structure and Elucidation Workflow

The proposed structure of the molecule is an ethanamine chain attached to the para-position of an isobutyl-substituted benzene ring. The elucidation process follows a logical progression from determining the molecular mass and formula to identifying functional groups and finally mapping the atomic connectivity.

References

An In-depth Technical Guide to the Synthesis of 1-(4-isobutylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-isobutylphenyl)ethanamine is a primary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center, makes it a valuable intermediate for the development of enantiomerically pure drugs. This technical guide provides a comprehensive exploration of the primary synthetic pathways to obtain this compound, including detailed experimental protocols, comparative data, and process visualizations. The synthesis originates from the readily available starting material, isobutylbenzene, and proceeds through the key intermediate, 4'-isobutylacetophenone. The guide will cover the synthesis of this key intermediate and subsequent transformations to the target amine via reductive amination, the Leuckart reaction, and an oxime hydrogenation route. Furthermore, methods for the chiral resolution of the resulting racemic amine will be discussed.

Synthesis of the Key Intermediate: 4'-Isobutylacetophenone

The common precursor for the synthesis of this compound is 4'-isobutylacetophenone. This intermediate is typically synthesized via the Friedel-Crafts acylation of isobutylbenzene.

Friedel-Crafts Acylation of Isobutylbenzene

The Friedel-Crafts acylation of isobutylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, is a standard method for producing 4'-isobutylacetophenone.[1] More environmentally friendly methods utilizing zeolite catalysts have also been developed.[2]

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.1 equivalents) and a suitable solvent such as dichloromethane or carbon disulfide.

-

Addition of Acylating Agent: Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension at 0-5 °C.

-

Addition of Isobutylbenzene: Isobutylbenzene (1.0 equivalent) is then added dropwise while maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly poured onto crushed ice with vigorous stirring.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a dilute solution of hydrochloric acid, followed by a sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 4'-isobutylacetophenone.

Synthesis Pathways to this compound

Three primary pathways for the conversion of 4'-isobutylacetophenone to this compound are detailed below.

Pathway 1: Direct Reductive Amination

Direct reductive amination involves the reaction of a ketone with an amine source in the presence of a reducing agent.[3][4] This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Experimental Protocol: Catalytic Reductive Amination

-

Reaction Setup: A high-pressure autoclave is charged with 4'-isobutylacetophenone (1.0 equivalent), a suitable solvent like methanol or ethanol, and a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

-

Addition of Amine Source: An excess of an ammonia source, such as ammonia gas or a solution of ammonia in methanol, is added to the reactor.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 5-20 bar). The reaction mixture is stirred at a temperature ranging from 50 to 100 °C.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by TLC or Gas Chromatography (GC).

-

Work-up: After completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent and excess ammonia are removed under reduced pressure.

-

Purification: The resulting crude this compound is purified by vacuum distillation.

Experimental Protocol: Reductive Amination using Sodium Borohydride

-

Imine Formation: 4'-isobutylacetophenone (1.0 equivalent) and a large excess of ammonium acetate are dissolved in a suitable solvent like methanol. The mixture is stirred at room temperature for several hours to form the intermediate imine.

-

Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (NaBH4) (1.5-2.0 equivalents) is added portion-wise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude amine is then purified by vacuum distillation.

Pathway 2: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[1][5] The reaction typically requires high temperatures.[1]

Experimental Protocol: Leuckart Reaction

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 4'-isobutylacetophenone (1.0 equivalent) and a large excess of ammonium formate (or a mixture of formamide and formic acid).

-

Reaction: The mixture is heated to a high temperature (typically 160-190 °C) for several hours. The reaction progress can be monitored by TLC.

-

Hydrolysis: After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated hydrochloric acid) and heated to reflux to hydrolyze the intermediate formamide.

-

Work-up: The mixture is cooled and made alkaline with a strong base (e.g., sodium hydroxide solution). The liberated amine is then extracted with an organic solvent.

-

Purification: The combined organic extracts are dried, and the solvent is removed. The crude this compound is purified by vacuum distillation.

Pathway 3: Synthesis via Oxime Hydrogenation

This two-step pathway involves the formation of an oxime from 4'-isobutylacetophenone, followed by its reduction to the corresponding primary amine.

Experimental Protocol: Oxime Formation and Hydrogenation

-

Oxime Formation:

-

4'-isobutylacetophenone (1.0 equivalent) is dissolved in ethanol.

-

An aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) is added.

-

The mixture is heated to reflux for 1-2 hours.

-

Upon cooling, the oxime product often crystallizes and can be collected by filtration.

-

-

Oxime Hydrogenation:

-

The dried 4'-isobutylacetophenone oxime is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

A hydrogenation catalyst (e.g., Raney Nickel or Platinum oxide) is added.[6]

-

The mixture is hydrogenated in a high-pressure apparatus under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed.

-

The crude amine is then purified by distillation.

-

Data Presentation

| Synthesis Pathway | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Acylation | Isobutylbenzene, Acetyl Chloride, AlCl₃ | Dichloromethane, 0 °C to RT, 2-4 h | 70-85 | >95 (after distillation) | [1] |

| Catalytic Reductive Amination | 4'-Isobutylacetophenone, NH₃, H₂, Pd/C | Methanol, 50-100 °C, 5-20 bar H₂ | 60-80 | >97 (after distillation) | General Method |

| Leuckart Reaction | 4'-Isobutylacetophenone, Ammonium Formate | Neat, 160-190 °C, 4-8 h | 50-70 | >95 (after distillation) | [5] |

| Oxime Hydrogenation | 4'-Isobutylacetophenone Oxime, H₂, Raney Ni | Ethanol, RT to 50 °C, 10-50 bar H₂ | 70-90 | >98 (after distillation) | [6] |

Chiral Resolution of this compound

The synthesis pathways described above produce a racemic mixture of (R)- and (S)-1-(4-isobutylphenyl)ethanamine. For pharmaceutical applications, the separation of these enantiomers is often necessary. This can be achieved by classical resolution using a chiral resolving agent, most commonly a chiral acid like tartaric acid.[7]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Racemic this compound (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent is added.

-

Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.

-

Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent. The enantiomeric excess (ee) of the amine in the salt can be determined by chiral HPLC.

-

Recrystallization: The diastereomeric salt can be recrystallized from the same solvent to improve its purity and enantiomeric excess.

-

Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH solution) to liberate the free enantiomerically enriched amine.

-

Extraction and Purification: The free amine is extracted with an organic solvent, dried, and the solvent is removed to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

| Resolution Step | Reagents | Solvent | Key Parameter | Outcome | Reference |

| Diastereomeric Salt Formation | Racemic Amine, L-(+)-Tartaric Acid | Methanol or Ethanol | Slow crystallization | Preferential precipitation of one diastereomeric salt | [7] |

| Amine Liberation | Diastereomeric Salt, NaOH | Water/Organic Solvent | pH adjustment | Isolation of enantiomerically enriched amine | [7] |

Mandatory Visualizations

Figure 1: Overview of the synthetic pathways from isobutylbenzene to this compound.

Figure 2: Workflow for the chiral resolution of racemic this compound.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1212142-57-8|(R)-1-(4-Isobutylphenyl)ethanamine|BLD Pharm [bldpharm.com]

- 6. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Data of 1-(4-isobutylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(4-isobutylphenyl)ethanamine, a primary amine of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The primary analog referenced is 4'-isobutylacetophenone, the ketone precursor to the target molecule.

Data Presentation

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H (ortho to ethylamine) |

| ~7.15 | d | 2H | Ar-H (meta to ethylamine) |

| ~4.10 | q | 1H | CH-NH₂ |

| ~2.45 | d | 2H | Ar-CH₂-CH(CH₃)₂ |

| ~1.85 | m | 1H | CH(CH₃)₂ |

| ~1.50 | s (broad) | 2H | NH₂ |

| ~1.40 | d | 3H | CH₃-CH |

| ~0.90 | d | 6H | CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (quaternary, attached to ethylamine) |

| ~140 | Ar-C (quaternary, attached to isobutyl) |

| ~129 | Ar-CH (meta to ethylamine) |

| ~126 | Ar-CH (ortho to ethylamine) |

| ~51 | CH-NH₂ |

| ~45 | Ar-CH₂ |

| ~30 | CH(CH₃)₂ |

| ~25 | CH₃-CH |

| ~22 | CH(CH₃)₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3280 | Medium, Broad | N-H stretch (primary amine) |

| 3080 - 3020 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| 1610 - 1580 | Medium | C=C stretch (aromatic) |

| 1515 | Strong | C=C stretch (aromatic) |

| 1465 | Medium | C-H bend (aliphatic) |

| 825 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 177 | 20 | [M]⁺ (Molecular Ion) |

| 162 | 100 | [M - CH₃]⁺ |

| 134 | 30 | [M - C₃H₇]⁺ |

| 118 | 15 | [C₉H₁₀]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 44 | 50 | [CH₃CHNH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer is used for both ¹H and ¹³C NMR analysis.

-

¹H NMR Acquisition: The spectrum is acquired with a 30-degree pulse angle and a relaxation delay of 1 second. A total of 16 scans are accumulated.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled sequence with a 45-degree pulse angle and a relaxation delay of 2 seconds. A total of 1024 scans are accumulated.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. A total of 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance versus wavenumber.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Data Acquisition: The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph (GC) inlet. The molecules are ionized by a 70 eV electron beam. The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The spectrum is scanned over a mass range of m/z 40-500.

-

Data Processing: The data is collected and processed by the instrument's software to generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z values.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Physical and chemical properties of 1-(4-isobutylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-isobutylphenyl)ethanamine, a primary amine that is recognized as a process impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1] A thorough understanding of its properties is crucial for quality control, process optimization, and safety assessment in pharmaceutical development.

Chemical Identity and Basic Properties

This compound is a chiral compound, existing as a racemic mixture and as individual enantiomers. The fundamental identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-(2-methylpropyl)phenyl)ethanamine | |

| Synonyms | 1-(4-Isobutylphenyl)ethylamine, α-Methyl-4-isobutylbenzylamine | [2] |

| Molecular Formula | C₁₂H₁₉N | [2][3] |

| Molecular Weight | 177.29 g/mol | [2][3] |

| CAS Number | 164579-51-5 (Racemate) | [2] |

| 1212142-57-8 ((R)-enantiomer) | [3] | |

| Appearance | White to off-white crystalline powder | [4] |

Physicochemical Data

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table includes available data and values for structurally related compounds to provide an estimation.

| Property | Value | Notes |

| Melting Point | Data not available for the free base. | The hydrochloride salt of related amines often presents a defined melting point. |

| Boiling Point | Estimated to be around 240-270 °C | Based on the boiling point of the related ketone, 1-(4-isobutylphenyl)ethan-1-one (268 °C).[5] |

| Density | Data not available | |

| Solubility | Practically insoluble in water; freely soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from the properties of ibuprofen and its precursors.[4] |

| pKa (Conjugate Acid) | Estimated to be around 9.5 - 10.5 | Typical range for primary benzylic amines. |

Computationally Predicted Properties:

| Property | Value | Source |

| LogP | 2.9048 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 1 | ChemScene[3] |

| Rotatable Bonds | 3 | ChemScene[3] |

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene ring.

-

Methine Proton (-CH(NH₂)-): A quartet around δ 4.0-4.3 ppm, coupled to the adjacent methyl protons.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.

-

Isobutyl Group Protons:

-

A doublet for the two methyl groups (-CH(CH₃)₂) around δ 0.9 ppm.

-

A multiplet for the methine proton (-CH(CH₃)₂) around δ 1.8-2.0 ppm.

-

A doublet for the methylene protons (-CH₂-) around δ 2.4 ppm.

-

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton, appearing around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Signals in the region of δ 125-145 ppm. The carbon attached to the isobutyl group and the carbon attached to the ethanamine group will be distinct from the other aromatic carbons.

-

Methine Carbon (-CH(NH₂)-): A signal in the range of δ 50-60 ppm.

-

Isobutyl Group Carbons:

-

Methyl carbons (-CH(CH₃)₂) around δ 22 ppm.

-

Methine carbon (-CH(CH₃)₂) around δ 30 ppm.

-

Methylene carbon (-CH₂-) around δ 45 ppm.

-

-

Methyl Carbon (-CH₃): A signal around δ 24 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A weak to medium absorption in the 1020-1250 cm⁻¹ range.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not published as standalone documents, standard laboratory procedures for the analysis of organic amines are applicable. The following sections outline the general methodologies.

Synthesis and Purification

The synthesis of this compound typically involves the reductive amination of 1-(4-isobutylphenyl)ethanone.

Workflow for Reductive Amination:

References

Biological Activity Screening of 1-(4-Isobutylphenyl)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of 1-(4-isobutylphenyl)ethanamine derivatives. This class of compounds, sharing a structural resemblance to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, holds potential for a range of therapeutic applications. This document outlines detailed experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory properties, and presents a framework for data interpretation and visualization.

Introduction

This compound serves as a key structural motif in medicinal chemistry. Its derivatives are being explored for various pharmacological activities. A systematic screening approach is crucial to identify and characterize the biological potential of novel synthetic analogues. This guide focuses on the core in vitro assays essential for the preliminary evaluation of these compounds.

Anticancer Activity Screening

The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the derivatives against various cancer cell lines. The MTT assay is a widely used, reliable, and sensitive method for this purpose.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound derivatives

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia)[3]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)[4]

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified CO2 incubator at 37°C.[4]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with fresh medium containing the derivatives at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[5]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Data Presentation: Anticancer Activity

The results of the MTT assay should be summarized in a table for easy comparison of the cytotoxic potential of the different derivatives.

| Derivative | Test Concentration (µM) | % Cell Viability | IC50 (µM) |

| Compound A | 10 | 75.2 ± 3.1 | 25.4 |

| 25 | 48.9 ± 2.5 | ||

| 50 | 21.3 ± 1.8 | ||

| Compound B | 10 | 90.1 ± 4.2 | > 100 |

| 25 | 85.6 ± 3.9 | ||

| 50 | 78.4 ± 3.5 | ||

| Positive Control | 5 | 15.7 ± 1.2 | 4.8 |

Note: The data presented are for illustrative purposes only and should be replaced with experimental results.

Experimental Workflow: Anticancer Screening

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. texaschildrens.org [texaschildrens.org]

1-(4-Isobutylphenyl)ethanamine: A Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a versatile and valuable building block in asymmetric synthesis. Its structure, featuring a chiral center adjacent to a phenyl group, makes it a key intermediate in the preparation of a wide range of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. The presence of the isobutylphenyl moiety is of particular interest, as this group is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen.

The utility of this compound lies in its two enantiomeric forms, (R)-1-(4-isobutylphenyl)ethanamine and (S)-1-(4-isobutylphenyl)ethanamine. These enantiomers can be used as starting materials for the synthesis of complex chiral molecules, as resolving agents for the separation of other racemic compounds, or as chiral auxiliaries to control the stereochemistry of subsequent reactions. This guide provides a comprehensive overview of the synthesis, resolution, and applications of this important chiral building block, complete with experimental protocols and quantitative data to aid researchers in its practical application.

Synthesis of Racemic this compound

The most common and industrially viable method for the synthesis of racemic this compound is the reductive amination of 4'-isobutylacetophenone. The Leuckart reaction, or modifications thereof, is a classical and effective approach.

Leuckart Reaction

The Leuckart reaction involves the conversion of a ketone to an amine using a formic acid derivative, such as ammonium formate or formamide, which acts as both the nitrogen source and the reducing agent. The reaction typically requires high temperatures.

A plausible reaction mechanism involves the initial formation of an imine from the ketone and ammonia (from the decomposition of ammonium formate), which is then reduced in situ by formic acid.

Table 1: Representative Data for the Leuckart Synthesis of Aryl Amines

| Starting Ketone | Amine Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Ammonium Formate | 160-170 | 5 | 65-70 | Adapted from literature on similar reactions |

| 4'-Isobutylacetophenone | Ammonium Formate | 160-185 | 6-15 | 60-80 (Estimated) | General Leuckart reaction parameters |

Experimental Protocol: Leuckart Synthesis of this compound

Materials:

-

4'-Isobutylacetophenone

-

Ammonium formate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4'-isobutylacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).

-

Heat the mixture in an oil bath to 160-180°C for 6-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, add concentrated HCl (sufficient to make the solution acidic) and reflux the mixture for 4-6 hours to hydrolyze the intermediate formamide.

-

Cool the reaction mixture and make it basic (pH > 10) by the slow addition of a concentrated NaOH solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude racemic this compound.

-

The crude product can be purified by vacuum distillation.

Caption: Workflow for the Leuckart synthesis of racemic this compound.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step to access the chirally pure building blocks. The two most common methods are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution with Tartaric Acid

This method involves the reaction of the racemic amine with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3]

Table 2: Representative Data for Chiral Resolution of Amines with Tartaric Acid

| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) | Reference |

|---|---|---|---|---|---|

| α-Methylbenzylamine | L-(+)-Tartaric Acid | Methanol | ~40 (for the less soluble salt) | >95 | Adapted from general procedures[4] |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not specified | Not specified | >85 | [1] |

| this compound | L-(+)-Tartaric Acid | Ethanol/Water | Variable | >98 (achievable) | General knowledge of resolution |

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Ethanol

-

Water

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve racemic this compound (1 equivalent) in warm ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in warm ethanol. A small amount of water may be added to aid dissolution.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This salt is enriched in one diastereomer.

-

To recover the free amine, dissolve the diastereomeric salt in water and add a concentrated NaOH solution until the pH is strongly basic (pH > 10).

-

Extract the liberated amine with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) should be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

-

The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar workup.

Caption: Workflow for the chiral resolution of a racemic amine using a chiral acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds. Lipases, such as Candida antarctica lipase B (CALB), are commonly used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the acylated amine (amide) from the unreacted amine.

Table 3: Representative Data for Enzymatic Resolution of Amines using CALB

| Racemic Amine | Acylating Agent | Solvent | Conversion (%) | ee of Product (%) | ee of Substrate (%) | Reference |

|---|---|---|---|---|---|---|

| Bicyclic 1-heteroarylamines | Various | Various | ~50 | 90-99 | >99 | [5] |

| 1-Phenylethanamine | Diisopropyl malonate | Not specified | 44.9-52.1 | 92.0-99.9 | Not specified | [6] |

| this compound | Ethyl acetate | Toluene | ~50 (ideal) | >99 (achievable) | >99 (achievable) | General knowledge of CALB selectivity |

Experimental Protocol: Enzymatic Kinetic Resolution using CALB

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acylating agent (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, methyl t-butyl ether)

-

Silica gel for chromatography

Procedure:

-

To a flask containing racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acylating agent (0.5-1.0 equivalent).

-

Add the immobilized CALB (typically 10-50 mg per mmol of substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-50°C).

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting N-acetylated amine from the unreacted amine by column chromatography on silica gel.

-

The enantiomeric excess of both the product (amide) and the unreacted amine should be determined by chiral HPLC or GC.

Caption: Workflow for the enzymatic kinetic resolution of a racemic amine.

Applications in Asymmetric Synthesis

The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of a variety of chiral compounds.

Synthesis of Chiral Amides and Subsequent Transformations

The chiral amine can be readily converted into a wide range of chiral amides by reaction with carboxylic acids or their derivatives. These amides can then be further functionalized.

Table 4: Representative Applications of Chiral Amines in Synthesis

| Chiral Amine | Reactant | Product Type | Potential Application |

|---|---|---|---|

| (S)-1-(4-Isobutylphenyl)ethanamine | Chiral Carboxylic Acid | Diastereomeric Amide | Intermediate for pharmaceuticals |

| (R)-1-(4-Isobutylphenyl)ethanamine | α,β-Unsaturated Ester | Chiral β-Amino Ester | Precursor to β-amino acids |

| (S)-1-Phenylethanamine | Ketone | Chiral Secondary Amine | Chiral ligand synthesis |

Use as a Chiral Auxiliary

A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While less common for simple amines like this compound compared to more complex structures, it can in principle be used to direct reactions on molecules to which it is temporarily attached.

Conclusion

This compound is a highly valuable chiral building block with significant applications in the synthesis of enantiomerically pure compounds. Its synthesis from readily available starting materials and the well-established methods for its resolution into pure enantiomers make it an accessible and practical tool for researchers in both academic and industrial settings. The ability to utilize either the (R)- or (S)-enantiomer provides flexibility in the design and execution of asymmetric syntheses, ultimately contributing to the development of new and improved pharmaceuticals and other functional molecules. This guide provides the foundational knowledge and practical protocols to effectively employ this compound in a variety of synthetic applications.

References

In-Depth Technical Guide: Properties and Hazards of CAS Number 164579-51-5 (Pantoprazole Sodium Sesquihydrate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated hazards of the compound identified by CAS number 164579-51-5, Pantoprazole Sodium Sesquihydrate. The information is intended for professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

Pantoprazole Sodium Sesquihydrate is a proton pump inhibitor that suppresses gastric acid secretion.[1][2] It is a white to almost white powder that is soluble in water.[1][2]

| Property | Value | Reference |

| Chemical Name | Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide sesquihydrate | [2] |

| CAS Number | 164579-31-5 | |

| Molecular Formula | C₃₂H₃₄F₄N₆Na₂O₁₁S₂ (for the sesquihydrate) | [2] |

| Molecular Weight | 864.75 g/mol (for the sesquihydrate) | [2] |

| Appearance | White or almost white powder | [1][2] |

| Solubility | Freely soluble in water and ethanol | [1] |

Hazards and Safety Information

Pantoprazole Sodium Sesquihydrate presents several hazards that require careful handling in a laboratory or manufacturing setting. The primary hazards are summarized below.

| Hazard Statement | GHS Classification | References |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | [3][4][5] |

| Causes skin irritation | Skin irritation (Category 2) | [3][6] |

| Causes serious eye irritation | Eye irritation (Category 2A) | [3][6] |

| May cause an allergic skin reaction | Skin sensitization (Category 1) | [2][7] |

| Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) | [3] |

| Suspected of causing cancer | Carcinogenicity (Category 2) | [3] |

| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity — repeated exposure (Category 2) | [7] |

Precautionary Measures:

-

Prevention: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[4][8]

-

Response: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.[6][8]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2][8]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]

Toxicological Data

The following table summarizes acute toxicity data for pantoprazole.

| Test Species | Route of Administration | LD₅₀ Value | Reference |

| Male Rat | Oral | 1343 mg/kg/day | [7] |

| Female Rat | Oral | 1037 mg/kg/day | [7] |

| Male Rat | Intravenous | 200-331 mg/kg | [7] |

| Female Rat | Intravenous | 256-343 mg/kg | [7] |

| Beagle Dog | Oral | Minimum lethal dose: 1000 mg/kg | [7] |

Mechanism of Action and Signaling Pathway

Pantoprazole is a prodrug that, in the acidic environment of the gastric parietal cell canaliculi, is converted to its active form, a tetracyclic cationic sulfonamide.[9][10] This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), leading to its irreversible inhibition.[6][9][11] This action blocks the final step in gastric acid secretion.

Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Pharmacokinetics

| Parameter | Value | References |

| Bioavailability | ~77% | [8][12] |

| Protein Binding | ~98% | [8] |

| Metabolism | Hepatic, primarily by CYP2C19 and CYP3A4 | [6][13][14] |

| Plasma Half-life | Approximately 1-2 hours | [4][6][8] |

| Excretion | Primarily renal | [8] |

Experimental Protocols

In Vitro Assay of Pantoprazole on Isolated Rat Lower Esophageal Sphincter (LES)

This protocol is based on the methodology described by Duman et al. (2012).[15][16][17]

Objective: To investigate the in vitro effects of pantoprazole on the tone of isolated rat LES.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs solution

-

Carbachol

-

Pantoprazole sodium

-

Organ bath (30 mL)

-

Transducer data acquisition system

Procedure:

-

Euthanize rats and dissect the lower esophageal sphincter tissue.

-

Remove the mucosal lining from the LES tissue.

-

Mount the tissue in a 30 mL organ bath containing Krebs solution, aerated with 95% O₂ and 5% CO₂ at room temperature.

-

Allow the tissue to stabilize for 60 minutes.

-

Induce contraction of the LES with 10⁻⁶ mol/L carbachol.

-

Once a stable contraction is achieved, add freshly prepared pantoprazole cumulatively to the bath to achieve final concentrations of 5 x 10⁻⁶ mol/L, 5 x 10⁻⁵ mol/L, and 1.5 x 10⁻⁴ mol/L.

-

Record the isometric tension of the LES tissue using a transducer and data acquisition system.

-

Analyze the data to determine the percentage of relaxation from the carbachol-induced contraction.

Caption: Experimental workflow for the in vitro LES assay.

In Vivo Anti-ulcer Activity in Rats (Ethanol-Induced Ulcer Model)

This protocol is a generalized procedure based on common models for evaluating anti-ulcer activity.

Objective: To evaluate the gastroprotective effect of pantoprazole against ethanol-induced gastric ulcers in rats.

Materials:

-

Wistar rats (180-220 g)

-

Pantoprazole sodium

-

Absolute ethanol

-

Vehicle (e.g., 1% carboxymethyl cellulose)

-

Oral gavage needles

Procedure:

-

Fast the rats for 24 hours with free access to water.

-

Divide the animals into groups (e.g., control, vehicle, pantoprazole-treated at different doses).

-

Administer pantoprazole or vehicle orally to the respective groups.

-

After a specific time (e.g., 30-60 minutes), administer 1 mL of absolute ethanol orally to all animals to induce gastric ulcers.

-

After another hour, euthanize the animals.

-

Dissect the stomachs and open them along the greater curvature.

-

Rinse the stomachs with saline and examine for the presence of ulcers.

-

Score the ulcers based on their number and severity to calculate an ulcer index.

-

Calculate the percentage of ulcer protection for the pantoprazole-treated groups compared to the control group.

Caption: Experimental workflow for the in vivo anti-ulcer activity assay.

This guide provides a foundational understanding of the properties and hazards of CAS number 164579-51-5 for research and development purposes. It is essential to consult the original research articles and safety data sheets for more detailed information and to always adhere to good laboratory practices when handling this chemical.

References

- 1. Pharmacokinetics of Pantoprazole and Pantoprazole Sulfone in Goats After Intravenous Administration: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation, characterization, and in vivo anti-ulcer evaluation of pantoprazole-loaded microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effect of pantoprazole on lower esophageal sphincter tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. Pharmacokinetic and pharmacodynamic properties of pantoprazole in calves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pantoprazole increases cell viability and function of primary human osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 15. medscape.com [medscape.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 1-(4-Isobutylphenyl)ethanamine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, offering the stereochemical precision required for potent and selective biological activity.[1][2] Among these, 1-(4-isobutylphenyl)ethanamine, a chiral amine structurally related to the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, has emerged as a promising scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide delves into the potential applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility, biological activities of its derivatives, and detailed experimental protocols.

The Synthetic Utility of a Chiral Building Block

This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, primarily through the functionalization of its primary amine group. The chiral center at the ethylamine moiety allows for the creation of stereospecific molecules, a crucial factor in optimizing pharmacological activity and minimizing off-target effects.

A key application of this amine is in the synthesis of amide derivatives of dexibuprofen, the pharmacologically active (S)-enantiomer of ibuprofen.[3] The general synthetic approach involves the conversion of dexibuprofen to its acid chloride, followed by a nucleophilic substitution reaction with a variety of substituted amines. While the provided research focuses on the derivatization of the carboxyl group of dexibuprofen, this compound provides a convergent synthetic route to analogous structures.

Experimental Protocol: General Synthesis of Dexibuprofen Amides

A general procedure for the synthesis of dexibuprofen amides is as follows:

-

Activation of Dexibuprofen: Dexibuprofen is refluxed with an excess of thionyl chloride for several hours. The excess thionyl chloride is subsequently removed under reduced pressure to yield dexibuprofen acid chloride.[3]

-

Amide Formation: The resulting acid chloride is then reacted with a desired primary or secondary amine in an appropriate solvent (e.g., acetone) in the presence of a base like pyridine at a controlled temperature (e.g., 10°C).[3] The reaction mixture is stirred for a specified period to allow for the formation of the amide bond.

-

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired amide derivative.

The following diagram illustrates the general workflow for the synthesis of dexibuprofen amides.

References

- 1. Signaling Pathway Alterations Driven by BRCA1 and BRCA2 Germline Mutations are Sufficient to Initiate Breast Tumorigenesis by the PIK3CAH1047R Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRCA1 - Wikipedia [en.wikipedia.org]

- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 1-(4-isobutylphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(4-isobutylphenyl)ethanamine belongs to the phenethylamine class of compounds, which are characterized by a phenyl ring connected to an amino group by a two-carbon chain.[1][2] This structural motif is the backbone for many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances.[1][2][3] The pharmacological effects of substituted phenethylamines are primarily mediated through their interaction with monoamine neurotransmitter systems.[1][2]

The structure of this compound features two key substitutions: a methyl group at the alpha-position of the ethylamine side chain, classifying it as an amphetamine derivative, and an isobutyl group at the 4-position of the phenyl ring. These substitutions are known to significantly influence the potency and selectivity of interaction with molecular targets.[4][5]

Postulated Mechanism of Action

Based on its structural characteristics, the primary mechanism of action of this compound is likely centered on its interaction with monoamine transporters and receptors.

Interaction with Monoamine Transporters

Substituted amphetamines are well-known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

This compound is hypothesized to act as a releasing agent and/or a reuptake inhibitor at these transporters.

-

Releasing Agent: The compound may be transported into the presynaptic neuron by monoamine transporters. Inside the neuron, it can disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of neurotransmitters and subsequent reverse transport (efflux) into the synapse.[6][7]

-

Reuptake Inhibitor: The compound could also bind to the external surface of the transporters, competitively inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[8][9]

The relative activity at DAT, NET, and SERT will determine the overall pharmacological profile. Selectivity for DAT and NET is typically associated with stimulant effects, while significant activity at SERT can introduce empathogenic or psychedelic properties.[5] The 4-isobutyl substitution may influence this selectivity.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its derivatives are known to be agonists of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[2] Activation of TAAR1 in monoaminergic neurons can modulate the activity of dopamine and norepinephrine transporters, leading to non-competitive efflux of these neurotransmitters.

Proposed Experimental Protocols

To validate the hypothesized mechanism of action and to quantify the pharmacological activity of this compound, the following experimental protocols are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

Methodology:

-

Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.

-

Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

Neurotransmitter Uptake and Release Assays

Objective: To determine the functional activity of this compound as a reuptake inhibitor and/or releasing agent at DAT, NET, and SERT.

Methodology:

-

Culture cells stably expressing human DAT, NET, or SERT.

-

Uptake Inhibition Assay: Pre-incubate the cells with increasing concentrations of this compound, followed by the addition of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). Measure the intracellular radioactivity to determine the IC50 value for uptake inhibition.

-

Release Assay: Pre-load the cells with a radiolabeled substrate. After washing, incubate the cells with increasing concentrations of this compound. Measure the amount of radioactivity released into the extracellular medium to determine the EC50 value for release.

TAAR1 Functional Assay

Objective: To assess the agonist activity of this compound at TAAR1.

Methodology:

-

Use a cell line stably co-expressing human TAAR1 and a reporter system, such as a cyclic AMP (cAMP) response element-luciferase reporter construct.

-

Treat the cells with increasing concentrations of this compound.

-

Measure the reporter gene activity (e.g., luminescence) to determine the EC50 and maximal efficacy for TAAR1 activation.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format for easy comparison.

| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Release (EC50, nM) |

| DAT | |||

| NET | |||

| SERT | |||

| TAAR1 | Agonist Potency (EC50, nM) | Efficacy (% of standard agonist) | |

Signaling Pathways and Workflow Diagrams

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound at a dopaminergic synapse.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for the in vitro pharmacological characterization.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests activity as a modulator of monoamine transporters and TAAR1. The experimental protocols outlined in this guide provide a robust framework for elucidating its binding affinities, functional potencies, and selectivity profile. The resulting data will be crucial for understanding its potential pharmacological effects and for guiding any future drug development efforts. It is imperative that these in vitro studies are followed by in vivo characterization to understand its broader physiological and behavioral effects.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Details for Phenethylamines [unodc.org]

- 4. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

Methodological & Application

Enantioselective synthesis of 1-(4-isobutylphenyl)ethanamine protocol

An Application Note and Protocol for the Enantioselective Synthesis of 1-(4-Isobutylphenyl)ethanamine

Introduction

This compound is a valuable chiral amine that serves as a critical building block in the pharmaceutical industry. Specifically, its (S)-enantiomer is a key intermediate in the synthesis of Dexibuprofen, the pharmacologically active enantiomer of ibuprofen.[1][2] Dexibuprofen is known to be more potent and exhibits a better therapeutic profile than the racemic mixture of ibuprofen.[1] Therefore, the development of efficient and highly selective methods for the synthesis of enantiopure this compound is of significant interest to researchers and drug development professionals.

This document outlines two primary, state-of-the-art protocols for the enantioselective synthesis of this chiral amine: catalytic asymmetric reductive amination and biocatalytic transamination. These methods offer high enantioselectivity and are adaptable for industrial-scale production.

Synthetic Strategies

Two principal strategies have proven effective for the enantioselective synthesis of this compound from the prochiral ketone, 4'-isobutylacetophenone.

-

Asymmetric Reductive Amination (ARA): This chemical approach involves the one-pot reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst.[3] Transition metal complexes, particularly those of Ruthenium (Ru) and Iridium (Ir) with chiral ligands, are frequently employed to control the stereochemistry of the final amine product with high efficiency.[4][5] This method is valued for its directness and broad applicability.

-

Biocatalytic Asymmetric Transamination: This enzymatic strategy utilizes ω-transaminases (ω-TAs) to transfer an amino group from a donor molecule to the ketone substrate.[6][7] Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that offer exceptional stereoselectivity (often >99% ee) and operate under mild, environmentally friendly conditions, making them a cornerstone of green chemistry.[7][8]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chiral amines using the described methods. While specific data for this compound can vary with the exact catalyst or enzyme used, these tables provide a comparative overview of the expected performance.

Table 1: Catalytic Asymmetric Reductive Amination of Ketones

| Catalyst System | Ketone Substrate | Reducing Agent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ru-Complex / Chiral Ligand | Diaryl & Sterically Hindered Ketones | H₂ | up to 97 | 93 - >99 | [4] |

| Ir-Complex / Phosphoramidite Ligand | β-Arylethyl Ketones | H₂ | High | High | [5] |

| Ru-Complex / PPh₃ / Chiral Ligand | Aliphatic Ketones | H₂ | up to 99 | up to 74 |[4] |

Table 2: Biocatalytic Asymmetric Transamination of Ketones

| Enzyme | Ketone Substrate | Amine Donor | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Transaminase (ATA-025) | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | 77 | >98.5 | [9] |

| Engineered Transaminase (Merck) | Pro-Sitagliptin Ketone | Isopropylamine | High | >99.5 | [6] |

| ω-Transaminase (TR₈) | 4'-(trifluoromethyl)acetophenone | Isopropylamine | >99 (conversion) | >99 |[7] |

Experimental Workflow

The general workflow for synthesizing and analyzing the chiral amine is outlined below.

References

- 1. Synthesis, hydrolysis studies and phamacodynamic profiles of amide prodrugs of dexibuprofen with amino acids [ouci.dntb.gov.ua]

- 2. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 1-(4-isobutylphenyl)ethan-1-amine via Reductive Amination of 4'-Isobutylacetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Isobutylacetophenone is a key chemical intermediate, most notably recognized for its role as a precursor in the "green" synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2] The synthesis of amines from ketone precursors is a fundamental transformation in organic chemistry, particularly in the pharmaceutical industry, where amine functionalities are prevalent in a vast number of active pharmaceutical ingredients (APIs). The reductive amination of 4'-isobutylacetophenone provides a direct route to 1-(4-isobutylphenyl)ethan-1-amine, a chiral amine that serves as a valuable building block for creating more complex molecules and exploring new chemical entities in drug discovery.[3][4]

This document provides detailed protocols for the synthesis of 1-(4-isobutylphenyl)ethan-1-amine from 4'-isobutylacetophenone using various common reductive amination conditions.[5] It also includes methods for purification and presents key data in a structured format to aid researchers in the replication and optimization of these procedures.

Overall Reaction Scheme & Mechanism

The reductive amination of a ketone involves two key steps: the formation of an imine intermediate through the reaction of the ketone with an amine (in this case, ammonia), followed by the reduction of the imine to the corresponding amine.[5][6]

Reaction:

(4'-Isobutylacetophenone -> 1-(4-isobutylphenyl)ethan-1-amine)

The mechanism involves the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride agent to yield the final amine product.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using 1-(4-isobutylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the chiral resolution of racemic carboxylic acids utilizing 1-(4-isobutylphenyl)ethanamine as the resolving agent. The primary method described is the formation of diastereomeric salts, a robust and scalable technique for the separation of enantiomers.[1][2] This guide includes a detailed experimental protocol, data on the resolution of a model racemic carboxylic acid, and methods for the recovery of the enantiomerically enriched acid and the resolving agent. The information presented here is intended to offer a practical framework for researchers to obtain enantiomerically pure carboxylic acids, which are critical intermediates in the pharmaceutical industry.

Introduction

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules is often crucial to their biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure carboxylic acids is of paramount importance in drug development and manufacturing.

Chiral resolution via diastereomeric salt formation is a classic and widely employed method for separating enantiomers from a racemic mixture.[1][2] This technique relies on the reaction of a racemic acid with an enantiomerically pure chiral base, such as this compound, to form a pair of diastereomeric salts.[3][4] These diastereomers, unlike enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] The less soluble diastereomeric salt preferentially crystallizes from a suitable solvent and can be isolated, after which the enantiomerically pure carboxylic acid is liberated. This compound is a suitable chiral resolving agent for acidic compounds due to its basic nature and the presence of a stereocenter.

Principle of the Method

The chiral resolution of a racemic carboxylic acid using an enantiomerically pure chiral amine, such as (R)-1-(4-isobutylphenyl)ethanamine, is based on the formation of two diastereomeric salts with different solubilities. The process can be summarized in the following steps:

-

Diastereomeric Salt Formation: The racemic carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure amine, (R)-Amine, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].

-

Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will selectively crystallize out of the solution.

-

Isolation of the Less Soluble Diastereomer: The crystallized diastereomeric salt is separated from the mother liquor, which is enriched in the more soluble diastereomer, by filtration.

-

Liberation of the Enantiomerically Enriched Acid: The isolated diastereomeric salt is treated with a strong acid to protonate the carboxylate and regenerate the enantiomerically enriched carboxylic acid.

-

Recovery of the Chiral Resolving Agent: The chiral amine can be recovered from the acidic aqueous layer by basification and extraction, allowing for its reuse.

Experimental Protocols

The following protocol is a general guideline for the chiral resolution of a racemic carboxylic acid, using racemic ibuprofen as a model compound, with (R)-1-(4-isobutylphenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry may be required for different carboxylic acids.

Materials

-

Racemic Ibuprofen

-

(R)-1-(4-isobutylphenyl)ethanamine

-

Methanol

-

2 M Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, beaker, separatory funnel, Büchner funnel)

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Rotary evaporator

Protocol 1: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol with gentle heating and stirring.

-

Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of (R)-1-(4-isobutylphenyl)ethanamine in 50 mL of methanol. Slowly add the amine solution to the ibuprofen solution with continuous stirring.

-

Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization. The formation of a white precipitate should be observed. For complete crystallization, the flask can be placed in an ice bath for 1-2 hours.

-